3-Amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid
Description
This compound features a pyrimidin-5-yl core substituted with a 4-ethoxyphenyl group at the 2-position and a propanoic acid chain bearing an amino group at the β-carbon.
Properties
CAS No. |
928714-02-7 |
|---|---|
Molecular Formula |
C15H17N3O3 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
3-amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid |
InChI |
InChI=1S/C15H17N3O3/c1-2-21-12-5-3-10(4-6-12)15-17-8-11(9-18-15)13(16)7-14(19)20/h3-6,8-9,13H,2,7,16H2,1H3,(H,19,20) |
InChI Key |
ZOPMUKYCYQMJSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC=C(C=N2)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of ASISCHEM C63609 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
ASISCHEM C63609 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The ethoxy group and other substituents can be replaced with different functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like halides or amines .
Scientific Research Applications
ASISCHEM C63609 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ASISCHEM C63609 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Core Modifications
The following compounds share structural motifs with the target molecule but differ in substituents or core heterocycles:
3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic Acid
- Core Structure : Pyrimidin-5-yl (identical to the target compound).
- Substituent : 2-methylphenyl at the pyrimidine 2-position (vs. 4-ethoxyphenyl in the target).
- Molecular Formula : C₁₄H₁₅N₃O₂ (MW: 257.29 g/mol) .
- Key Differences :
- Substituent Position : Methyl group at the ortho position of the phenyl ring (vs. ethoxy at para).
- Electronic Effects : The methyl group is weakly electron-donating, whereas the ethoxy group provides stronger electron donation and increased polarity.
- Solubility : The ethoxy group may enhance aqueous solubility compared to the hydrophobic methyl group.
2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine
- Core Structure : Imidazo[1,2-a]pyridine (vs. pyrimidine in the target compound).
- Substituent : 4-ethoxyphenyl (identical to the target’s substituent).
- Molecular Formula : C₁₅H₁₄N₂O (MW: 238.3 g/mol) .
- Key Differences: Aromatic System: Imidazo[1,2-a]pyridine is a fused bicyclic system with distinct electronic properties compared to pyrimidine.
3-(2-Amino-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-phenylpropanoic Acid (11f)
- Core Structure : Imidazole (vs. pyrimidine in the target).
- Substituents : 4-fluorophenyl and phenyl groups.
- Key Differences :
Comparative Data Table
Substituent Effects on Properties
- 4-Ethoxyphenyl (Target Compound): Polarity: Ethoxy’s oxygen atom increases hydrophilicity.
- 2-Methylphenyl () :
- Lipophilicity : Methyl group enhances membrane permeability but reduces solubility.
- 4-Fluorophenyl () :
- Electron Effects : Fluorine’s electron-withdrawing nature may improve binding affinity in biological targets.
Research Implications and Gaps
- Biological Activity : Pyrimidine-based analogs (e.g., ) are common in kinase inhibitors, suggesting the target compound may have similar applications.
- Safety Data: The SDS for 2-(4-ethoxyphenyl)imidazo[1,2-a]pyridine highlights handling precautions (e.g., ventilation, protective gear), but toxicity data for the target compound remain unknown .
- Synthetic Challenges : The ethoxy group’s bulkiness may complicate synthesis compared to methyl or fluorine substituents.
Biological Activity
3-Amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
This structure features a pyrimidine ring, an ethoxyphenyl group, and a propanoic acid moiety, which collectively contribute to its biological properties.
Research indicates that compounds similar to 3-amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the amino group can facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of pyrimidine derivatives. For instance, compounds with similar structures demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 6 to 12.5 µg/mL, indicating strong potential as antimicrobial agents .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 3-Amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid | TBD | E. coli, S. aureus |
| Hydrolyzed peptide conjugates | 6 - 12.5 | Various pathogens |
| Salicylic acid derivatives | TBD | Fungal strains |
Cytotoxicity Studies
Cytotoxicity assays using Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) cells revealed that certain derivatives exhibited promising cytotoxic effects comparable to standard chemotherapeutic agents like 5-fluorouracil. This suggests that 3-amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid could be a candidate for further development in cancer therapy .
Table 2: Cytotoxicity Data
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 3-Amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid | TBD | EAC, DLA |
| 5-Fluorouracil | 0.5 | EAC |
Case Studies
- Study on Antifungal Activity : A recent study demonstrated that pyrimidine derivatives exhibited antifungal properties against Candida species, with some compounds achieving significant inhibition at concentrations as low as 10 µg/mL . This positions 3-amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid as a potential antifungal agent.
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of pyrimidine derivatives. Preliminary results showed favorable absorption rates and bioavailability, indicating potential for oral administration in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
